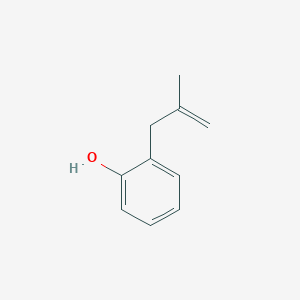

2-(2-Methylallyl)phenol

Descripción general

Descripción

“2-(2-Methylallyl)phenol” is a chemical compound with the molecular formula C10H12O . It has an average mass of 148.202 Da and a monoisotopic mass of 148.088821 Da .

Molecular Structure Analysis

The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 23 bonds. There are 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis

Phenols, including “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Aplicaciones Científicas De Investigación

Catalytic Applications

- Methylation of Phenol: Studies reveal that catalysts like Cu-Co ferrospinel systems are effective for the methylation of phenol, producing compounds like o-cresol and 2,6-xylenol, which are significant in the chemical industry. The performance of these catalysts changes with composition and reaction temperature, demonstrating a connection between the catalyst's composition and its catalytic performance (Mathew et al., 2002).

Bioactive and Pharmacological Potential

- Antioxidant Properties: Certain phenol derivatives, including 2-(naphthalen-1-yl (piperidin-1-yl) methyl)phenol, have been identified for their high antioxidant value, suggesting potential as biologically active drugs. These findings are supported by both experimental and theoretical data (Ulaş, 2020).

- Neuroprotective Effects: Studies on phenolic acids have demonstrated cytoprotective abilities against neurotoxic compounds, suggesting potential therapeutic applications in neurodegenerative diseases like diabetic neuropathy (Huang et al., 2008).

Antimicrobial and Ecotoxicological Aspects

- Antimicrobial Activity: Non-halogenated phenolic compounds, including phenol derivatives, have been used as antiseptics for over a century. They are recognized for their ability to control microbial growth in various applications, including food preservation (Davidson & Brandén, 1981).

- Ecotoxicity: Phenol and its derivatives have shown significant ecotoxicological effects on aquatic organisms. Research in this area focuses on understanding the behavior and toxicity of these compounds in marine and freshwater environments (Duan et al., 2018).

Environmental and Industrial Applications

- Biotransformation of Phenols: Phenols, including their derivatives, undergo biotransformation by specialized microbes. This process is vital for mitigating the environmental impact of phenol pollutants from industrial sources (Kumaran & Paruchuri, 1997).

- Renewable Chemical Feedstocks: Lignocellulosic materials, when liquefied, can produce phenolic-rich products, including derivatives of phenol. This process is part of the effort to develop renewable chemical feedstocks for various industrial applications (Xu et al., 2012).

Propiedades

IUPAC Name |

2-(2-methylprop-2-enyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,11H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPLHVIVEJVVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175121 | |

| Record name | 2-(2-Methylallyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20944-88-1 | |

| Record name | 2-(2-Methylallyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020944881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methylallyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

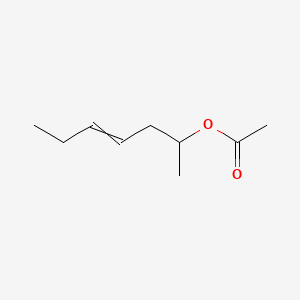

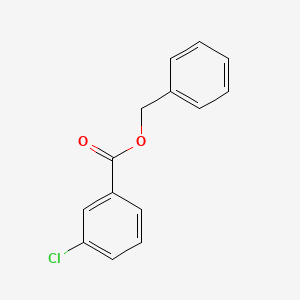

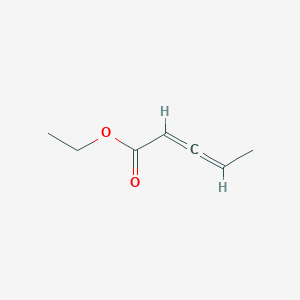

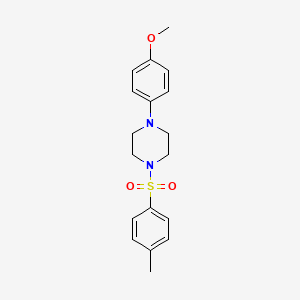

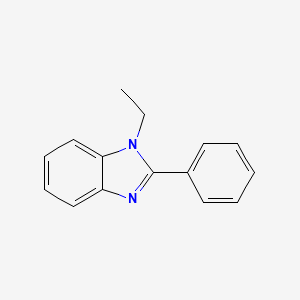

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1616375.png)

![1-[(1R)-Phenylethyl]piperazine](/img/structure/B1616386.png)